molecular formula C18H17ClN2O4S B2518482 4-{[(3-Chlorobenzoyl)oxy]imino}-1-(phenylsulfonyl)piperidine CAS No. 477847-27-1

4-{[(3-Chlorobenzoyl)oxy]imino}-1-(phenylsulfonyl)piperidine

Cat. No.: B2518482
CAS No.: 477847-27-1
M. Wt: 392.85
InChI Key: AAWBXGNTXHZXDQ-UHFFFAOYSA-N
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Description

4-{[(3-Chlorobenzoyl)oxy]imino}-1-(phenylsulfonyl)piperidine (also known as 4-CBP) is a novel molecule that has recently gained attention within the scientific community due to its potential applications in various fields. 4-CBP is a synthetic molecule with a unique structure that has been studied for its possible applications as a drug, in catalysis, and in biochemistry.

Scientific Research Applications

Antibacterial Properties

Research has synthesized various derivatives of phenylsulfonyl piperidine, indicating their moderate to significant antibacterial activities. For instance, derivatives synthesized through steps involving benzenesulfonyl chloride and ethyl isonipecotate showed moderate to talented activity against Gram-negative and Gram-positive bacteria (Khalid et al., 2016). This suggests the potential of phenylsulfonyl piperidine derivatives in developing new antibacterial agents.

Anticancer Applications

Several studies have been conducted on the synthesis of piperidine derivatives to evaluate their anticancer potential. The synthesis of piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids and their evaluation as anticancer agents revealed compounds with low IC50 values, indicating strong anticancer activities relative to doxorubicin, a known anticancer drug (Rehman et al., 2018). This highlights the potential of such derivatives in cancer therapy.

Analytical and Voltammetric Applications

The synthesis of fluorine-substituted spirosteroidalthiazolidin-4-one derivatives of sulfa drugs and their analytical applications were explored, including their use in voltammetric behavior studies. These compounds showed good antimicrobial activities and were used for the removal and/or separation of bismuth(III) from water, demonstrating their analytical utility (Makki et al., 2016).

Enzyme Inhibition and Molecular Docking

N'-[(alkyl/aryl)sulfonyl]-1-(phenylsulfonyl)piperidine-4-carbohydrazide derivatives were synthesized and screened for their enzyme inhibition activities, particularly against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Molecular docking studies were performed to examine their binding interactions, indicating their potential as enzyme inhibitors (Khalid, Rehman, & Abbasi, 2014).

Fluorescent pH Sensors

The development of 4-Piperidine-naphthalimide derivatives as fluorescent pH sensors was investigated, highlighting their ability to exhibit strong fluorescence quench and some red shift in weakly acidic conditions due to intramolecular hydrogen bonding. These findings indicate their application as novel fluorescent pH sensors (Cui et al., 2004).

Safety and Hazards

The safety and hazards associated with 4-{[(3-Chlorobenzoyl)oxy]imino}-1-(phenylsulfonyl)piperidine are not detailed in the search results. As with any chemical compound, appropriate safety measures should be taken when handling it, and Material Safety Data Sheets (MSDS) should be consulted for detailed safety information .

Mechanism of Action

Properties

IUPAC Name

[[1-(benzenesulfonyl)piperidin-4-ylidene]amino] 3-chlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O4S/c19-15-6-4-5-14(13-15)18(22)25-20-16-9-11-21(12-10-16)26(23,24)17-7-2-1-3-8-17/h1-8,13H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAWBXGNTXHZXDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1=NOC(=O)C2=CC(=CC=C2)Cl)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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